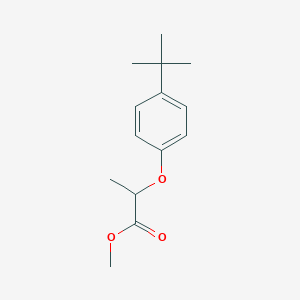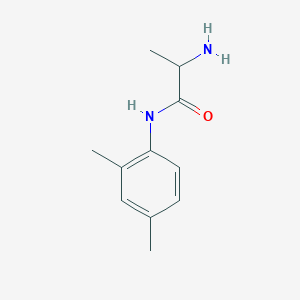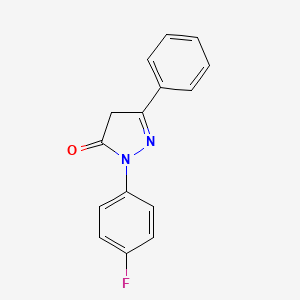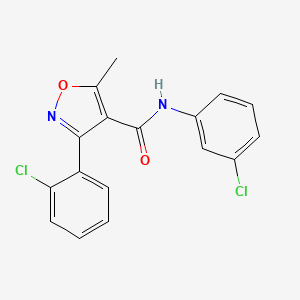
Naphthalene-2-sulfonic acid m-tolylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-2-sulfonic acid m-tolylamide is an organic compound with the molecular formula C17H15NO2S. It is a derivative of naphthalene, where a sulfonic acid group is attached to the second position of the naphthalene ring, and an m-tolylamide group is attached to the sulfonic acid group. This compound is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-2-sulfonic acid m-tolylamide can be synthesized through the sulfonation of naphthalene followed by the introduction of the m-tolylamide group. The sulfonation process typically involves the reaction of naphthalene with sulfuric acid under controlled conditions to form naphthalene-2-sulfonic acid. This intermediate is then reacted with m-toluidine in the presence of a dehydrating agent to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-2-sulfonic acid m-tolylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted naphthalene compounds. These products have significant applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Naphthalene-2-sulfonic acid m-tolylamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-2-sulfonic acid m-tolylamide involves its interaction with specific molecular targets. The sulfonic acid group allows the compound to act as a strong acid, facilitating various chemical reactions. The m-tolylamide group provides additional functional properties, enabling the compound to interact with enzymes and other biological molecules. These interactions can lead to changes in molecular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalene-2-sulfonic acid p-tolylamide
- Naphthalene-2-sulfonic acid o-tolylamide
- Naphthalene-2-sulfonic acid phenylamide
Uniqueness
Naphthalene-2-sulfonic acid m-tolylamide is unique due to the specific positioning of the m-tolylamide group, which imparts distinct chemical and physical properties. This positioning affects the compound’s reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C17H15NO2S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H15NO2S/c1-13-5-4-8-16(11-13)18-21(19,20)17-10-9-14-6-2-3-7-15(14)12-17/h2-12,18H,1H3 |
InChI-Schlüssel |
KDOGSTJKUCNNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)



![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)



